molecular formula C15H11NO2 B178465 3-Phenyl-2,4-quinolinediol CAS No. 14933-29-0

3-Phenyl-2,4-quinolinediol

Cat. No.: B178465
CAS No.: 14933-29-0
M. Wt: 237.25 g/mol
InChI Key: WNISVGSZMGXKHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-4-hydroxyquinolin-2(1H)-one typically involves the condensation of aniline derivatives with β-ketoesters under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinolinone structure. Common reagents used in this synthesis include aniline, β-ketoesters, and catalysts such as p-toluenesulfonic acid or sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of 3-phenyl-4-hydroxyquinolin-2(1H)-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form hydroquinoline derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

    Substitution: Electrophilic reagents such as halogens or nitro groups are used in the presence of catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinolinones.

Scientific Research Applications

3-phenyl-4-hydroxyquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential as a therapeutic agent in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-phenyl-4-hydroxyquinolin-2(1H)-one involves its binding to the glycine site on the N-methyl-D-aspartate receptor complex. This binding inhibits the receptor’s activity, leading to a decrease in excitatory neurotransmission. The molecular targets include the receptor’s glycine-binding domain, and the pathways involved are related to the modulation of synaptic plasticity and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

  • 3-(arylmethyl)-4-hydroxyquinolin-2(1H)-one
  • 3-(aryloxy)-4-hydroxyquinolin-2(1H)-one

Uniqueness

3-phenyl-4-hydroxyquinolin-2(1H)-one is unique due to its specific antagonistic properties at the glycine site on the N-methyl-D-aspartate receptor complex. This selectivity makes it a valuable compound for studying the receptor’s role in neurological processes and for developing potential therapeutic agents .

Properties

IUPAC Name

4-hydroxy-3-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)16-15(18)13(14)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNISVGSZMGXKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164221
Record name 3-Phenyl-2,4-quinolinediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727199
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14933-29-0
Record name 3-Phenyl-2,4-quinolinediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC16582
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenyl-2,4-quinolinediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENYL-2,4-QUINOLINEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98SFL4LU2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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